molecular formula C23H24N4O2 B12340001 N'-[(1Z)-(5-methoxy-1H-indol-3-yl)methylidene]-4-(1-methyl-1H-indol-3-yl)butanehydrazide

N'-[(1Z)-(5-methoxy-1H-indol-3-yl)methylidene]-4-(1-methyl-1H-indol-3-yl)butanehydrazide

Cat. No.: B12340001
M. Wt: 388.5 g/mol
InChI Key: UOCNDAIUYDTDKJ-AFUMVMLFSA-N
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Description

N’-[(1Z)-(5-methoxy-1H-indol-3-yl)methylidene]-4-(1-methyl-1H-indol-3-yl)butanehydrazide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their wide range of biological activities and applications in medicinal chemistry . This compound, in particular, has garnered attention for its potential therapeutic properties and its role in various chemical reactions.

Preparation Methods

The synthesis of N’-[(1Z)-(5-methoxy-1H-indol-3-yl)methylidene]-4-(1-methyl-1H-indol-3-yl)butanehydrazide involves several steps. One common method includes the condensation of 5-methoxy-1H-indole-3-carbaldehyde with 4-(1-methyl-1H-indol-3-yl)butanehydrazide under specific reaction conditions . The reaction typically requires a catalyst and is carried out under reflux conditions in a suitable solvent such as methanol . Industrial production methods may involve optimization of these conditions to increase yield and purity.

Chemical Reactions Analysis

N’-[(1Z)-(5-methoxy-1H-indol-3-yl)methylidene]-4-(1-methyl-1H-indol-3-yl)butanehydrazide undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of N’-[(1Z)-(5-methoxy-1H-indol-3-yl)methylidene]-4-(1-methyl-1H-indol-3-yl)butanehydrazide involves its interaction with specific molecular targets. It has been shown to inhibit tubulin polymerization, which is crucial for cell division, thereby exhibiting anticancer properties . The compound also interacts with cyclooxygenase enzymes, providing anti-inflammatory effects .

Comparison with Similar Compounds

Similar compounds include other indole derivatives such as:

N’-[(1Z)-(5-methoxy-1H-indol-3-yl)methylidene]-4-(1-methyl-1H-indol-3-yl)butanehydrazide stands out due to its unique combination of methoxy and methyl groups on the indole rings, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C23H24N4O2

Molecular Weight

388.5 g/mol

IUPAC Name

N-[(E)-(5-methoxy-1H-indol-3-yl)methylideneamino]-4-(1-methylindol-3-yl)butanamide

InChI

InChI=1S/C23H24N4O2/c1-27-15-16(19-7-3-4-8-22(19)27)6-5-9-23(28)26-25-14-17-13-24-21-11-10-18(29-2)12-20(17)21/h3-4,7-8,10-15,24H,5-6,9H2,1-2H3,(H,26,28)/b25-14+

InChI Key

UOCNDAIUYDTDKJ-AFUMVMLFSA-N

Isomeric SMILES

CN1C=C(C2=CC=CC=C21)CCCC(=O)N/N=C/C3=CNC4=C3C=C(C=C4)OC

Canonical SMILES

CN1C=C(C2=CC=CC=C21)CCCC(=O)NN=CC3=CNC4=C3C=C(C=C4)OC

Origin of Product

United States

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